molecular formula C9H10N4S B13260826 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

Cat. No.: B13260826
M. Wt: 206.27 g/mol
InChI Key: MPMMQMQLBIJSCI-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of recyclable catalysts and solvent-free conditions can also be employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is unique due to its combination of imidazo[1,2-a]pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole

InChI

InChI=1S/C9H10N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h3-7H,1-2H2,(H,11,12)

InChI Key

MPMMQMQLBIJSCI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1C3=NC=CS3

Origin of Product

United States

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